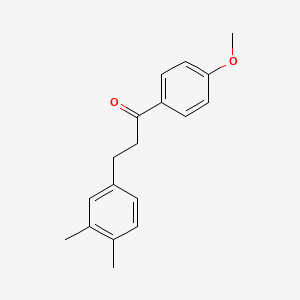

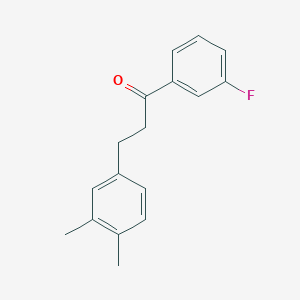

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

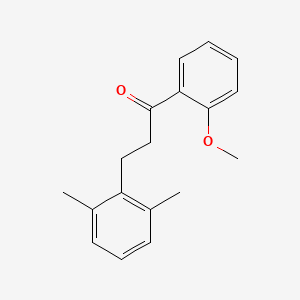

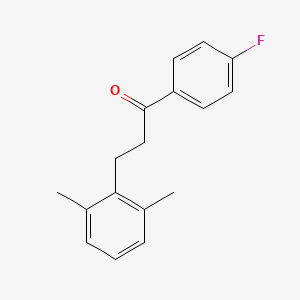

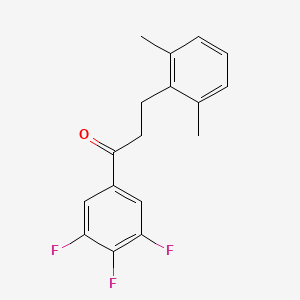

Compounds like “Ethyl 6-(2-fluorophenyl)-6-oxohexanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The “2-fluorophenyl” part indicates the presence of a phenyl (benzene) ring with a fluorine atom attached. The “6-oxohexanoate” part suggests a six-carbon chain with a ketone (C=O) functional group .

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring (from the phenyl group) attached to a six-carbon chain (from the hexanoate part) with a ketone functional group and an ester functional group. The exact structure would depend on the positions of these groups on the chain .Physical And Chemical Properties Analysis

Physical and chemical properties would include things like melting point, boiling point, solubility, and reactivity. These would need to be determined experimentally for each specific compound .Aplicaciones Científicas De Investigación

Drug Design and Synthesis

The compound has been utilized in the synthesis of various pharmacologically active molecules. For instance, it serves as a precursor in the Biginelli reaction, which is a multicomponent chemical reaction that produces dihydropyrimidinones/thiones. These compounds are known for their ability to interact with biological targets, such as ecto-5’-nucleotidase, an enzyme associated with cancer growth .

Anti-Cancer Applications

In silico studies have shown that derivatives of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate exhibit potential for interacting with cancer-related targets. Specifically, they have been identified for their potential role in the development of ecto-5’-nucleotidase inhibitors, which could be significant in designing anti-cancer drugs .

Tyrosinase Inhibition

Derivatives of this compound have been studied as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanogenesis, and its inhibition is crucial for treating hyperpigmentation. The compound’s derivatives could lead to the development of novel treatments for skin conditions characterized by excessive melanin production .

Neurodegenerative Disease Research

Hyperpigmentation disorders have been correlated with neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease. By studying the inhibitory effects of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate derivatives on tyrosinase, researchers can gain insights into the melanin production pathways that may be involved in these diseases .

Melanin Production and Regulation

Understanding the role of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate derivatives in melanin production can help develop interventions to manage disorders associated with melanin dysregulation. This is particularly relevant for conditions such as melasma, Riehl’s melanosis, and post-inflammatory hyperpigmentation .

Chemical Library Generation

The Biginelli reaction, which uses Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, is a powerful tool for generating libraries of compounds with diverse structures. These libraries are invaluable for screening potential drug candidates and for use in various biological assays .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 6-(2-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBGXZVPIZYRLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645632 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

CAS RN |

898753-38-3 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.